1-(thiophene-2-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Description
Properties
IUPAC Name |
thiophen-2-yl-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-12-15(13(2)18(3)17-12)25(22,23)20-8-5-7-19(9-10-20)16(21)14-6-4-11-24-14/h4,6,11H,5,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVGILDYGWIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophene-2-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the pyrazole and diazepane rings. Common reagents used in these reactions include sulfur-containing compounds, pyrazole derivatives, and diazepane precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-(thiophene-2-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane exhibit significant anticancer properties. Structural modifications can enhance cytotoxicity against various cancer cell lines. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | HT29 |
These findings suggest that the thiophene and pyrazole moieties contribute to the compound's effectiveness against cancer cells.
Anticonvulsant Properties
Emerging studies have shown that derivatives of this compound may possess anticonvulsant properties. Preclinical models indicate potential therapeutic applications in epilepsy treatment.
Material Science Applications
The unique structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Its thiophene ring can contribute to the electronic characteristics necessary for applications in organic electronics and photovoltaic devices.
Biological Studies
Enzyme Interaction Studies
Investigations into how this compound interacts with various enzymes reveal its potential as an inhibitor or modulator. Such interactions could lead to new therapeutic strategies for diseases like cancer and neurological disorders.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Antitumor Activity Study : A series of piperazine derivatives were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the thiophene ring significantly impacted efficacy.
- Enzyme Interaction Studies : Research has shown that these compounds can act as inhibitors or modulators of specific enzymes, providing insights into their potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(thiophene-2-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
This compound () shares the same 1,4-diazepane core and 1,3,5-trimethylpyrazole sulfonyl group as the target compound but replaces the thiophene-2-carbonyl substituent with an oxolane (tetrahydrofuran) ring. Key differences include:
- Electronic Effects : The thiophene group (aromatic, sulfur-containing) may enhance π-π stacking interactions compared to the oxygen-rich oxolane, which could influence solubility or binding affinity.
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane
This compound () retains the 1,4-diazepane core but lacks the sulfonyl group and thiophene moiety. Instead, it features a 3-chlorophenyl-substituted pyrazole. Research highlights its selectivity for the 5-HT7 serotonin receptor , with a binding affinity superior to other serotonin receptor subtypes . Comparison highlights:
- Biological Activity : The chlorophenyl-pyrazole analog’s receptor selectivity suggests that substituents on the diazepane core critically modulate pharmacological profiles.
Isostructural Thiazole-Pyrazole Derivatives
Compounds 4 and 5 from are isostructural thiazole-pyrazole hybrids crystallizing in triclinic $ P\overline{1} $ symmetry. While structurally distinct from the target compound, their planar conformations and sulfonyl-adjacent aromatic systems suggest shared crystallographic challenges:
- Crystallography : Like the target compound, these derivatives require high-resolution diffraction (e.g., SHELX refinement) for structural determination due to conformational flexibility .
- Synthetic Yield : Both compounds were synthesized in high yields (>85%), implying that similar methods (e.g., DMF crystallization) might apply to the target compound.
Biological Activity
1-(Thiophene-2-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a compound of interest due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 354.43 g/mol. The presence of thiophene and pyrazole moieties in its structure is significant for its biological activity.
Biological Activity Overview
Research has indicated that compounds containing thiophene and pyrazole rings often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have not been extensively studied; however, related compounds provide insight into potential effects.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiophene derivatives. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. A study indicated that thiophene-based compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Antimicrobial Efficacy
A study conducted on related thiophene derivatives revealed that modifications on the thiophene ring significantly affected antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria . This suggests that the sulfonyl group in our compound may also influence its antimicrobial properties.
Case Study 2: Anticancer Mechanisms
Research on pyrazole derivatives has shown that they can inhibit key enzymes involved in cancer cell metabolism. For instance, a series of pyrazole derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism could be relevant for understanding the potential anticancer effects of this compound.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard protocols for synthesizing 1-(thiophene-2-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonylation : Reacting a diazepane precursor with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or acetonitrile .
- Acylation : Introducing the thiophene-2-carbonyl group via coupling reagents (e.g., EDC/HOBt) or active ester intermediates. Reaction conditions often require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) .
- Purification : Chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical for isolating high-purity product .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Pyridine, CH₂Cl₂, 0°C → RT, 12 h | 65–75 | |
| Acylation | EDC, HOBt, DMF, RT, 24 h | 50–60 | |
| Purification | Flash chromatography (EtOAc/hexane 3:7) | >95% purity |
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on:
- X-ray crystallography : SHELXL refinement (SHELX suite) resolves bond lengths/angles and confirms stereochemistry .
- Spectroscopy :
- IR Spectroscopy : Stretching vibrations for sulfonyl (SO₂, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance impedes sulfonylation?
Methodological Answer: Steric challenges in sulfonylation are addressed by:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yields by 15–20% .
- Catalytic systems : Use of DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides or switch to polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Temperature modulation : Graduient heating (0°C → 40°C) minimizes side reactions .
Data Contradiction Note : While reports 75% yields using pyridine, suggests DMAP in DMF achieves 85% yields under similar conditions. Researchers must validate solvent/base combinations empirically .
Q. How can discrepancies in ¹H NMR data (e.g., split peaks) be resolved for this compound?
Methodological Answer: Split peaks often arise from:
- Dynamic conformational changes : Low-temperature NMR (e.g., –40°C in CD₂Cl₂) can "freeze" diazepane ring puckering .
- Impurities : Use 2D NMR (COSY, HSQC) to distinguish genuine signals from artifacts .
- Tautomerism : The pyrazole sulfonamide group may exhibit tautomeric shifts; deuterium exchange experiments (D₂O shake) clarify exchangeable protons .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., kinases) using the sulfonamide group as a hydrogen-bond acceptor .
- MD simulations (GROMACS) : Simulate ligand-receptor stability in aqueous environments (TIP3P water model, 100 ns trajectories) to assess binding free energies (MM-PBSA) .
- QSAR models : Correlate substituent effects (e.g., pyrazole methylation) with bioactivity data to prioritize analogs .
Q. How should structure-activity relationship (SAR) studies be designed for this scaffold?
Methodological Answer:
- Variation points : Modify the (i) thiophene substituents (e.g., halogens), (ii) pyrazole methyl groups, and (iii) diazepane ring size .
- Biological assays : Test analogs against target panels (e.g., cancer cell lines via MTT assay, microbial strains via MIC determination) .
- Data analysis : Use PCA (principal component analysis) to identify structural features driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
